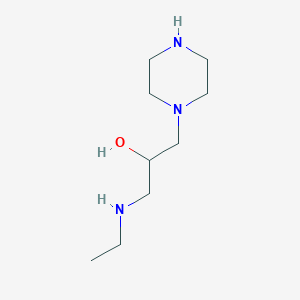![molecular formula C10H15NO B069431 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone CAS No. 165173-38-6](/img/structure/B69431.png)
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, also known as ACPA, is a synthetic compound that acts as a selective agonist for the cannabinoid receptor type 1 (CB1). It was first synthesized in 1997 by Pfizer, and since then has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon binding to the CB1 receptor, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of various cellular processes.
Effets Biochimiques Et Physiologiques
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or cellular processes. However, one limitation of using 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is its potential to cause off-target effects, particularly at high concentrations or in non-selective experimental conditions.
Orientations Futures
There are several potential future directions for research involving 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone, including:
1. Investigating the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
2. Studying the role of the endocannabinoid system in the regulation of pain perception, and developing novel CB1 receptor agonists with improved analgesic properties.
3. Exploring the potential of CB1 receptor agonists as a treatment for inflammatory bowel disease, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of gut inflammation.
4. Investigating the potential of CB1 receptor agonists as a treatment for psychiatric disorders, such as anxiety and depression, based on evidence suggesting that the endocannabinoid system plays a role in the regulation of mood and emotional processing.
In conclusion, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone is a synthetic compound that acts as a selective agonist for the CB1 receptor, and has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has the potential to contribute to the development of novel therapies for a range of disorders.
Méthodes De Synthèse
The synthesis of 1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone involves several steps, starting with the reaction of cyclopentadiene with acrolein to form the dienone intermediate. This is followed by a Diels-Alder reaction with methyl vinyl ketone to produce the cycloadduct, which is then reduced to the corresponding alcohol. The final step involves the conversion of the alcohol to the ketone using a mild oxidizing agent.
Applications De Recherche Scientifique
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone has been extensively used in scientific research to study the CB1 receptor and its role in various physiological processes, including pain perception, appetite regulation, and memory formation. It has also been used to investigate the potential therapeutic benefits of CB1 receptor agonists in the treatment of various disorders, such as obesity, addiction, and neurodegenerative diseases.
Propriétés
Numéro CAS |
165173-38-6 |
|---|---|
Nom du produit |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-4-9(7(3)12)10(11)5-8/h8H,1,4-5,11H2,2-3H3/t8-/m1/s1 |
Clé InChI |
CPSNYJIBUBJXNL-MRVPVSSYSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC(=C(C1)N)C(=O)C |
SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
SMILES canonique |
CC(=C)C1CC(=C(C1)N)C(=O)C |
Synonymes |
Ethanone, 1-[2-amino-4-(1-methylethenyl)-1-cyclopenten-1-yl]-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



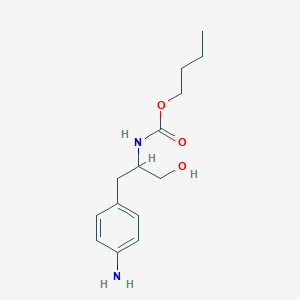
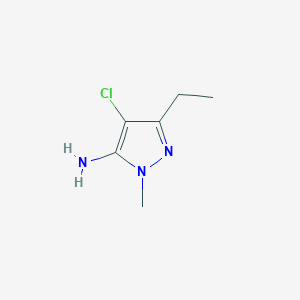
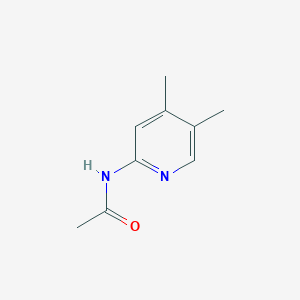

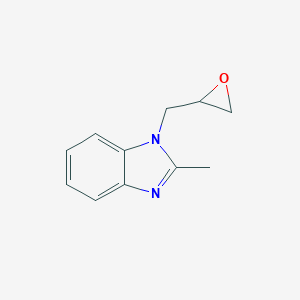

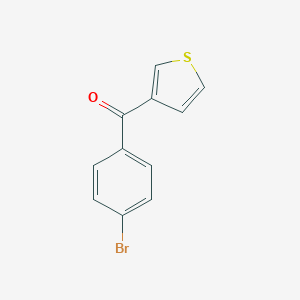
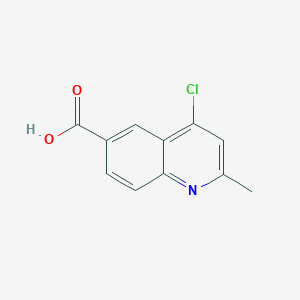
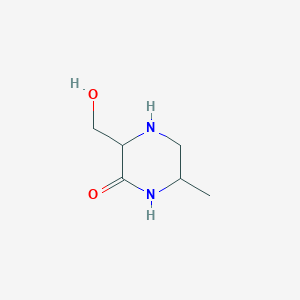
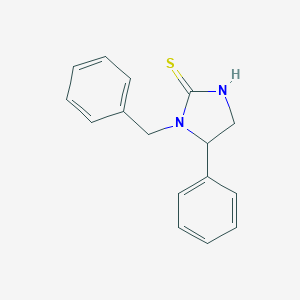
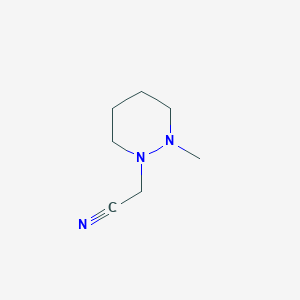
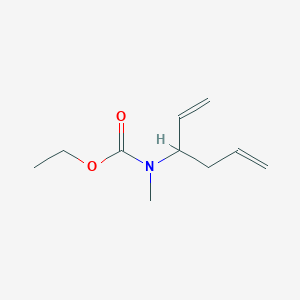
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
